molecular formula C8H15N3O B3151048 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 701897-99-6

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B3151048
CAS No.: 701897-99-6
M. Wt: 169.22
InChI Key: OZLOEARQCOUQKR-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol. It is supplied for research purposes only. This compound is a derivative of the 1,3,8-triazaspiro[4.5]decane scaffold, a structure identified as a novel chemotype of delta opioid receptor (DOR) agonists through high-throughput screening . DOR is a key G-protein coupled receptor (GPCR) recognized as a promising clinical target for various neurological and psychiatric disorders, including migraine and chronic pain . Agonists based on this core structure are selective for DOR over a panel of 167 other GPCRs and exhibit a pharmacological profile distinct from previously failed clinical candidates . Specifically, this novel chemotype contrasts with other DOR agonists (such as SNC80) that are highly efficacious in recruiting β-arrestin—a protein associated with adverse effects like seizures and rapid tachyphylaxis (tolerance) . Compounds featuring this scaffold are slightly biased toward G-protein signaling and have demonstrated anti-allodynic efficacy in a model of inflammatory pain, suggesting potential for development into analgesic clinical candidates with an improved safety profile . Beyond its emerging significance in neuroscience, the 1,3,8-triazaspiro[4.5]decane core has also been extensively explored in oncology research, serving as a key structural motif in the development of potent and isoform-selective inhibitors of Phospholipase D (PLD) enzymes, such as the probes ML298 and ML299 . PLD inhibition is a investigated approach for decreasing cancer cell invasion and migration . Researchers should handle this product in accordance with all applicable laboratory safety regulations. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Chemical Identifiers • CAS RN: 701897-99-6 • MDL Number: MFCD20661682 • Canonical SMILES: CN1CNC(=O)C12CCNCC2 Storage & Handling • Recommended Storage: Keep in a dark place, sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-7(12)8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLOEARQCOUQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Triazaspirodecanone Scaffolds in Medicinal Chemistry

The core structure of triazaspirodecanone, characterized by a spirocyclic system containing three nitrogen atoms, offers a unique three-dimensional architecture that is advantageous for drug design. Spirocycles, in general, are of increasing interest in medicinal chemistry because their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties of a compound. The introduction of a spirocyclic scaffold can increase the fraction of sp3 hybridized carbons, a feature often associated with successful clinical translation.

Derivatives of the 1,3,8-triazaspiro[4.5]decane core have demonstrated a range of biological activities. Notably, research has identified these scaffolds as novel chemotypes for various therapeutic targets. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a new class of selective agonists for the delta opioid receptor (DOR). nih.govnih.gov This is significant because DORs are a clinical target for a variety of neurological disorders, including chronic pain and migraine, and the discovery of new chemotypes is crucial for developing drug candidates with improved pharmacological profiles. nih.govmdpi.com

In a different therapeutic area, structural isomers such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated as potent inhibitors of the mitochondrial permeability transition pore (mPTP). tandfonline.comnih.gov The inhibition of mPTP opening is a key strategy for protecting tissues from ischemia-reperfusion injury, a condition that can cause significant damage to organs like the heart and brain following a stroke or heart attack. tandfonline.comnih.gov

The diverse biological activities associated with the triazaspirodecanone scaffold highlight its importance as a privileged structure in medicinal chemistry, capable of interacting with a variety of biological targets.

Overview of Research Trajectories for the 1,3,8 Triazaspiro 4.5 Decan 4 One Compound Class

Multi-Step Synthetic Pathways

The construction of the 1,3,8-triazaspiro[4.5]decane core is a multi-step endeavor that requires careful planning to assemble the two distinct heterocyclic rings around a central quaternary carbon.

The defining feature of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is its spiro center, which joins a piperidine (B6355638) ring with a hydantoin (B18101) ring system. The formation of this core is often achieved through multicomponent reactions that efficiently create the hydantoin portion onto a pre-existing piperidine-4-one scaffold.

Classic methods like the Bucherer-Bergs reaction are highly effective for this purpose. mdpi.comnih.gov In this approach, a suitable N-substituted piperidin-4-one is treated with a cyanide source, such as potassium or sodium cyanide, and ammonium carbonate. mdpi.comalfa-chemistry.com The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form an aminonitrile intermediate. This intermediate subsequently undergoes intramolecular cyclization and rearrangement to yield the spiro-hydantoin core. alfa-chemistry.comwikipedia.org

Alternatively, the Strecker synthesis provides another robust route. nrochemistry.comorganic-chemistry.org This pathway involves the reaction of the piperidin-4-one with an amine and a cyanide source to form an α-aminonitrile. nrochemistry.comresearchgate.net This intermediate is then typically cyclized, often by reaction with an isocyanate or by hydrolysis and subsequent condensation with a carbonyl source, to complete the hydantoin ring. mdpi.com For instance, a key spirocyclic building block can be synthesized from 1-benzyl piperidin-4-one via a Strecker reaction with aniline and trimethylsilyl cyanide. researchgate.net

Building upon the core formation, specific sequential reactions are employed to introduce desired functionalities and achieve the target compound, this compound, or its varied derivatives.

A notable synthetic pathway for a closely related compound, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, utilizes readily available starting materials in a sequential process. google.com The initial step involves the reaction of urea, diethyl oxalate, and ammonium carbonate. google.com This combination of reagents is designed to construct the hydantoin ring system. The use of these inexpensive and low-cost raw materials makes this approach favorable for larger-scale synthesis. google.com

Following the initial formation of the core structure, subsequent steps are required to complete the synthesis. A specific method describes an intermediate reaction where the product from a primary reaction is mixed with 2-(ethylamino)acetaldehyde and potassium ferricyanide. google.com This step is crucial for the elaboration of the spirocyclic scaffold to achieve the final target structure. google.com This method avoids the use of highly toxic reagents like sodium cyanide, offering a safer and more environmentally friendly alternative. google.com

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and it is widely applied in the synthesis of pharmaceutical derivatives. preprints.orgmdpi.com This palladium-catalyzed reaction is ideal for the derivatization of the this compound scaffold.

To utilize this methodology, a halogenated (e.g., bromo- or iodo-substituted) version of the triazaspiro decanone core is typically required. This halogenated intermediate can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters. This strategy allows for the systematic introduction of diverse substituents, enabling the exploration of structure-activity relationships. The reaction conditions are generally mild and tolerant of many functional groups, making it a highly valuable method in medicinal chemistry for generating libraries of related compounds. mdpi.com

Table 1: Illustrative Suzuki-Miyaura Coupling for Derivative Synthesis

Aryl Halide PrecursorBoronic AcidCatalystBaseProduct
Bromo-substituted triazaspirodecanonePhenylboronic acidPd(PPh₃)₄K₂CO₃Phenyl-substituted derivative
Iodo-substituted triazaspirodecanonePyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃Pyridyl-substituted derivative
Bromo-substituted triazaspirodecanone4-Methoxyphenylboronic acidPd(OAc)₂K₃PO₄4-Methoxyphenyl-substituted derivative

This table is illustrative of the general Suzuki-Miyaura reaction components and does not represent specific experimental data.

Reductive amination is a cornerstone of synthetic chemistry for the alkylation of amines. In the context of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, this reaction is primarily used to introduce a vast array of substituents at the N-8 position of the piperidine ring.

The process typically involves reacting the parent spiro compound (where the N-8 position is a secondary amine) with an aldehyde or a ketone. This reaction first forms an intermediate iminium ion (from an aldehyde) or an enamine (from a ketone), which is not isolated but is reduced in situ. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the specific substrates and reaction conditions. This strategy has been successfully used to prepare numerous N-8 substituted derivatives.

Table 2: Examples of Reductive Amination for N-8 Derivatization

Aldehyde/Ketone ReactantReducing AgentN-8 Substituent
CyclohexanoneNaBH(OAc)₃Cyclohexyl
BenzaldehydeNaBH₃CNBenzyl
AcetoneNaBH₄Isopropyl
4-FluorobenzaldehydeNaBH(OAc)₃4-Fluorobenzyl

This table provides examples of how different carbonyl compounds can be used in reductive amination to generate diverse N-8 substituted derivatives.

Sequential Reaction Approaches

Modern and Efficient Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and the use of hazardous materials, modern synthetic techniques are increasingly being employed.

Ultrasound-Assisted Synthesis of Urea Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.gov This technique utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly accelerate chemical reactions. beilstein-journals.org

In the synthesis of urea and hydantoin derivatives, which share a common structural motif with this compound, ultrasound has been shown to be highly effective. For example, the synthesis of 5,5-diphenylhydantoins from benzil and urea derivatives is significantly accelerated under ultrasonic irradiation. nih.gov This suggests that the cyclization step to form the imidazolidin-4-one ring of the target molecule could be amenable to ultrasound assistance, potentially reducing reaction times and improving energy efficiency.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Hydantoins

Parameter Conventional Method Ultrasound-Assisted Method
Reaction Time Hours Minutes
Reaction Temperature Elevated Room Temperature
Yield Good Good to Excellent

This data underscores the potential of ultrasound as a green and efficient alternative for the synthesis of the target compound and its analogues.

Microwave-Assisted Cyclization Methodologies

Microwave-assisted organic synthesis (MAOS) is another modern technique that has revolutionized the synthesis of heterocyclic compounds. rsc.orgnih.govarkat-usa.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours or even days to mere minutes. arkat-usa.org

The application of microwave irradiation has been particularly successful in the synthesis of spiro heterocycles. rsc.org A significant breakthrough was the microwave-enhanced solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones. arkat-usa.orgresearchgate.netmonash.edu In this study, the formation of the spiroimidazolidinone system, which conventionally required 24 hours to 10 days of heating, was accomplished in just 10 minutes under microwave irradiation. arkat-usa.org

Table 3: Effect of Microwave Irradiation on the Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one

Heating Method Reaction Time Purity (%)
Conventional (80°C) 24 hours 81

This demonstrates the profound impact of microwave technology on accelerating the key cyclization step in the synthesis of this class of compounds.

High-Throughput Experimentation (HTE) for C-N Coupling Reactions

High-Throughput Experimentation (HTE) is a powerful platform for the rapid screening and optimization of reaction conditions. In the synthesis of complex molecules like this compound, which involves the formation of multiple carbon-nitrogen (C-N) bonds, HTE can be invaluable.

The synthesis of the triazaspiro[4.5]decane core often involves C-N bond-forming reactions, such as the condensation of amines with carbonyls or alkylation of nitrogen atoms. The efficiency of these reactions is highly dependent on factors like catalysts, ligands, solvents, bases, and temperature. HTE allows for the parallel screening of a large number of these variables, enabling the rapid identification of optimal reaction conditions. This approach can lead to significant improvements in yield and purity while reducing development time.

Optimization Strategies in Synthesis

The synthesis of complex spiro-heterocycles often requires careful optimization to achieve desirable yields and purity. acs.orgacs.org Key strategies for optimization include:

Catalyst and Ligand Screening: For reactions involving transition metal catalysis, such as C-N cross-coupling reactions, a wide array of catalysts and ligands can be screened to find the most effective combination.

Solvent and Base Selection: The choice of solvent and base can have a profound impact on reaction rates and selectivity. A systematic screening of different solvents and bases is often necessary to identify the optimal conditions.

Temperature and Concentration Adjustments: Varying the reaction temperature and the concentration of reactants can influence the reaction kinetics and equilibrium, thereby affecting the yield of the desired product.

Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can be critical for minimizing side reactions and maximizing the yield of the target molecule.

By systematically applying these optimization strategies, often in conjunction with HTE, researchers can develop robust and efficient synthetic routes to this compound and its derivatives. acs.orgacs.org

Methodologies for Enhancing Reaction Purity and Yield

The purity and yield of this compound and its analogs are critically influenced by the chosen synthetic route and reaction conditions. Research into the synthesis of closely related compounds, such as 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has identified several strategies to optimize these parameters. These methodologies focus on the careful control of reactants, reaction conditions, and purification processes to maximize the formation of the desired product while minimizing impurities.

One notable approach involves a multi-step synthesis that begins with readily available and cost-effective raw materials like diethyl oxalate, urea, and ammonium carbonate. This method avoids the use of hazardous reagents such as sodium cyanide, which has been used in other synthetic routes and presents significant safety risks. The process involves a series of reactions followed by concentration, washing, and drying to isolate the final product. google.com

Detailed investigations have shown that the molar ratios of the reactants play a crucial role in the final purity and yield. By adjusting the quantities of urea, sodium, ammonium carbonate, hydrochloric acid, 2-(ethylamino)acetaldehyde, and potassium ferricyanide relative to a fixed amount of diethyl oxalate, the reaction can be driven towards completion, thereby enhancing both the purity and the yield of the resulting product. google.com

The purification process itself is a key determinant of the final product's quality. A common procedure involves concentrating the filtrate after the reaction, which induces precipitation of the product. This precipitate is then subjected to washing with deionized water to remove soluble impurities. The final product is obtained after drying, initially in the air and subsequently under reduced pressure to remove residual solvents. google.com

The effectiveness of these methodologies is demonstrated by the high purity and yields achieved in the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. The following table illustrates the impact of slight variations in the synthetic process on the final product's purity and yield.

ExperimentMass of Product (g)Purity (%)Yield (%)
1168.8799.75691.95
2178.0599.09089.63
3169.4899.22791.79

Further research into the synthesis of other derivatives, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives, has also highlighted the use of solid-phase synthesis techniques. These methods can be enhanced through the use of microwave irradiation, which has been shown to considerably accelerate the formation of the spiroimidazolidinone system when compared to conventional heating procedures. researchgate.net This approach not only speeds up the reaction but can also lead to cleaner reactions and easier purification.

Iii. Rigorous Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, the connectivity and spatial relationships of atoms can be determined.

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one, one would expect to observe distinct signals corresponding to the methyl group, the methylene protons on the piperidine (B6355638) and hydantoin (B18101) rings, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be critical for assigning each proton to its specific position in the molecule.

¹³C-NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically unique carbon atom produces a distinct signal. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the spiro carbon, the carbons of the piperidine and hydantoin rings, and the methyl carbon. The chemical shift of each signal provides insight into the functional group and hybridization of the carbon atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula for this compound is C₈H₁₅N₃O. calpaclab.com The calculated monoisotopic mass is 169.1215 Da. HRMS analysis would aim to detect the protonated molecule [M+H]⁺. Public chemical databases predict the m/z value for this ion. uni.lu

Molecular FormulaCalculated Monoisotopic Mass (Da)AdductPredicted m/z [M+H]⁺
C₈H₁₅N₃O169.1215[M+H]⁺170.12878

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the alkyl groups, the C=O bond of the amide (lactam), and C-N bonds.

Functional GroupBondExpected Wavenumber Range (cm⁻¹)
AmineN-H stretch3300-3500
AlkylC-H stretch2850-2960
Amide (Lactam)C=O stretch1650-1690
Amine/AmideC-N stretch1000-1350

X-ray Crystallography for Three-Dimensional Structural Determination

Should this compound form a suitable single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the spirocyclic nature of the core and the relative stereochemistry of the molecule. Key data obtained would include the crystal system, space group, and unit cell dimensions.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The results are compared against the calculated theoretical values based on the molecular formula (C₈H₁₅N₃O) to confirm the compound's purity and elemental composition.

ElementCalculated Mass Percentage (%)Found Mass Percentage (%)
Carbon (C)56.78(Experimental Value)
Hydrogen (H)8.94(Experimental Value)
Nitrogen (N)24.83(Experimental Value)
Oxygen (O)9.45(Experimental Value)

Note: Experimental "Found" values are determined in a laboratory setting.

Iv. Comprehensive Structure Activity Relationship Sar Investigations

Influence of Substituent Variation on Biological Activity

Systematic modifications of the 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold have revealed that even minor chemical alterations can lead to significant changes in pharmacological properties.

The introduction of p-fluorophenyl groups has been a key strategy in the development of 1,3,8-triazaspiro[4.5]decan-4-one derivatives with potential antipsychotic properties. Research on compounds such as 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has demonstrated that substitutions on the 1-phenyl moiety significantly impact their behavioral activity. nih.gov This suggests that the electronic and steric properties of the group at this position are critical for interaction with the biological target. The presence of the p-fluorophenyl group is often associated with enhanced binding affinity to dopamine (B1211576) receptors, a key target for antipsychotic agents. nih.gov While specific quantitative data on a series of analogs is not extensively published, the general consensus is that the nature of the substituent on the 1-phenyl ring is a key determinant of the pharmacological profile. nih.gov

Table 1: Effect of p-fluorophenyl Group on Antipsychotic Profile
CompoundModificationObserved Effect on Antipsychotic ProfileReference
8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onePresence of bis(4-fluorophenyl)amino]propyl side chainDemonstrates antipsychotic profiles in biochemical and behavioral models. nih.gov
Analogues with varied 1-phenyl substituentsSubstitution on the 1-phenyl moietyBehavioral activity is sensitive to these changes. nih.gov

Modifications involving methylamino and phenyl groups, particularly at the N-3 position of the triazaspirodecanone core, have been explored to understand their impact on biological activity. Studies have shown that while substitutions on the 1-phenyl ring are critical for behavioral activity, modifications at the N-3 nitrogen are generally well-tolerated. nih.gov This indicates that the N-3 position may be a suitable point for introducing functionalities to modulate physicochemical properties, such as solubility and metabolic stability, without drastically altering the primary pharmacological activity. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, highlighting the chemical feasibility of modifications at this position. mdpi.comresearchgate.net

Table 2: Impact of N-3 Position Modifications
Compound SeriesModification SiteGeneral ObservationReference
1-Aryl-1,3,8-triazaspiro[4.5]decan-4-onesN-3 nitrogen of the triazaspirodecanoneSubstituents are more generally tolerated compared to the 1-phenyl moiety. nih.gov
Table 3: Example of a Benzo[b]thien-3-yl Derivative
Compound NameChemical FormulaKey Structural FeatureReference
8-[2-(1-benzothiophen-3-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneC24H27N3OSPresence of a benzo[b]thien-3-yl moiety attached to the piperidine (B6355638) nitrogen. uni.lu

The introduction of an alkyne linker and a phenyl ring has been shown to be significant for molecular recognition in various classes of compounds, and this principle extends to derivatives of 1,3,8-triazaspiro[4.5]decan-4-one. The rigid, linear geometry of the alkyne group can precisely position the terminal phenyl ring for optimal interaction with a target's binding site. An example is 1-phenyl-8-(5-phenylpent-4-ynyl)-1,3,8-triazaspiro[4.5]decan-4-one. uni.lu This structural feature is often employed in the design of antagonists for G-protein coupled receptors, where the phenyl ring can engage in hydrophobic or π-stacking interactions within the receptor's transmembrane domains. nih.gov

Table 4: Example of a Derivative with Alkyne and Phenyl Ring
Compound NameChemical FormulaKey Structural FeaturesReference
1-phenyl-8-(5-phenylpent-4-ynyl)-1,3,8-triazaspiro[4.5]decan-4-oneC24H27N3OContains a pentynyl linker with a terminal phenyl group. uni.lu

Benzimidazole (B57391) and triazole moieties are privileged structures in medicinal chemistry, known to contribute to a wide range of biological activities, including antimicrobial and antiviral properties. nih.govnih.gov When incorporated into hybrid molecules, these heterocycles can enhance binding affinity and specificity. For instance, benzimidazole-triazole hybrids have been shown to possess potent antimicrobial and anticancer activities. nih.govmdpi.comresearchgate.net The nitrogen atoms in these rings can act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets. nih.gov The presence of an oxygen or sulfur atom in the linker connecting the benzimidazole and triazole rings can further augment antimicrobial activity. mdpi.com

Table 5: Bioactivity of Benzimidazole-Triazole Hybrids
Hybrid StructureObserved BioactivityKey Structural ContributorReference
Benzimidazole-1,2,4-triazole derivativesAntifungal, AnticancerNitrogen atoms in heterocyclic rings acting as hydrogen-bond acceptors. nih.govresearchgate.net
Hybrids with O/S linkerIncreased antimicrobial activityPresence of oxygen or sulfur atom in the bridge. mdpi.com

Conformational Analysis and Ligand-Target Binding Modes

Understanding the three-dimensional conformation and the mode of interaction between this compound derivatives and their biological targets is fundamental for explaining their SAR and for the design of new, improved compounds. Docking studies and conformational analysis have provided valuable insights into these aspects.

Derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for treating ischemia-reperfusion injury. nih.govresearchgate.netmdpi.comuniba.it Modeling studies suggest that these molecules bind at the interface between the c-ring and subunit a of the F1/FO-ATP synthase complex. nih.gov The spirocyclic core of the molecule plays a crucial role in positioning the substituents for optimal interaction. Specifically, the N-phenylacetamide moiety can embed deeply into the binding pocket, forming hydrophobic interactions. nih.gov

In the context of opioid receptor modulation, docking studies have shown that the protonated amine of the triazaspiro[4.5]decane core can form a salt bridge with key acidic residues, such as D128, in the delta opioid receptor. nih.gov The bulkier phenyl ring can engage in edge-to-face hydrophobic interactions with aromatic residues like W284 within the binding pocket. nih.gov

The conformational flexibility of the side chains attached to the piperidine nitrogen is also a critical factor. This flexibility allows the molecule to adopt a conformation that is complementary to the topography of the binding site, thereby maximizing ligand-target interactions.

Molecular Shape and Charge Distribution in Biological Target Interaction

The three-dimensional shape and the distribution of electrical charges across the this compound molecule are critical determinants of its interaction with biological targets. The spirocyclic nature of the core structure imparts a rigid, well-defined conformation that is crucial for fitting into specific binding pockets. mdpi.com

In the context of phospholipase D (PLD) inhibition, the core scaffold serves as a central anchor from which various substituents can be explored to optimize binding affinity and selectivity. nih.govacs.org For instance, the orientation of substituents on the piperidine nitrogen (N8) and the hydantoin (B18101) ring (N1 and N3) significantly influences the molecule's interaction with the enzyme. Modeling studies of related spiro compounds targeting other enzymes, such as ATP synthase, have shown that specific substituents, like aryl or arylalkyl groups, can positively affect activity by burying into the interface of protein subunits. researchgate.net The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, alter the charge distribution of the entire molecule, affecting hydrogen bonding and hydrophobic interactions with amino acid residues in the target's binding site. researchgate.net

The introduction of a methyl group at the N1 position, as in the title compound, is one such modification that modulates the compound's physicochemical properties, such as its predicted lipophilicity (XlogP) and collision cross section, which can influence cell permeability and target engagement. uni.lu

Identification of Allosteric Binding Sites, e.g., in Phospholipase D Inhibition

Allosteric modulators offer significant advantages over traditional orthosteric ligands, including higher target selectivity and a lower risk of side effects. nih.govnih.gov The 1,3,8-triazaspiro[4.5]decan-4-one framework has proven effective in the design of allosteric inhibitors, notably for Phospholipase D (PLD). nih.gov

PLD has two primary mammalian isoforms, PLD1 and PLD2, which are involved in various cellular processes, and their dysregulation is linked to diseases like cancer. acs.org The development of isoform-selective inhibitors is crucial for dissecting their specific roles. Research has successfully identified 1,3,8-triazaspiro[4.5]decan-4-one derivatives that act as potent and selective inhibitors of PLD2. nih.gov These compounds bind to an allosteric site, a pocket on the enzyme that is distinct from the active site where the substrate binds. mdpi.comnih.gov This allosteric binding induces a conformational change in the enzyme that inhibits its catalytic activity. nih.gov

The discovery of derivatives with unprecedented selectivity for PLD2 over PLD1 underscores the success of targeting allosteric sites with this scaffold. nih.gov For example, the strategic placement of halogenated phenyl groups and naphthamide moieties on the core structure led to a compound with a 75-fold selectivity for PLD2. acs.org This highlights the potential of the this compound backbone to be tailored for high-selectivity allosteric modulation.

Compound SeriesTargetKey SAR FindingSelectivity
N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamidesPhospholipase D (PLD)Installation of the 1,3,8-triazaspiro[4.5]decan-4-one privileged structure engenders PLD2 selectivity. nih.govUp to 40-fold for PLD2 over PLD1. nih.gov
Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamidesPhospholipase D (PLD)A matrix library strategy identified N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide as a highly potent and selective PLD2 inhibitor. acs.org75-fold for PLD2 over PLD1. acs.org

Methodologies for SAR Elucidation

Understanding the complex relationship between a molecule's structure and its biological activity requires systematic and efficient synthetic and screening strategies.

Iterative parallel synthesis is a powerful methodology for rapidly generating libraries of related compounds to explore the SAR of a chemical scaffold. mdpi.com This approach has been applied to spirocyclic systems related to this compound. researchgate.net

In this strategy, a core scaffold is anchored to a solid support, such as SynPhase™ Lanterns, and then subjected to a series of reactions in parallel to introduce a wide variety of substituents at different positions. researchgate.net For instance, researchers have used a backbone amide linker (BAL) to attach amino acids to a solid phase, which then react with a piperidone derivative to form the spiroimidazolidinone system. researchgate.net This allows for the creation of a large, discrete library of compounds, where each member has a unique combination of substituents. The use of microwave irradiation can significantly accelerate these solid-phase syntheses compared to conventional heating. researchgate.net

V. Advanced Pharmacological and Biological Activity Profiling

Receptor Binding and Modulation Studies

Orphanin FQ/Nociceptin (B549756) (ORL1/NOP) Receptor Agonism and Affinity Profiling

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor involved in a wide range of physiological processes, including pain, anxiety, and motor control. researchgate.netwikipedia.org The 1,3,8-triazaspiro[4.5]decan-4-one core has been successfully utilized to develop potent agonists for this receptor.

A notable example is (8-naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester, known as NNC 63-0532. This compound was developed through chemical modification of spiroxatrine (B1682170), a moderately potent but non-selective NOP agonist. NNC 63-0532 demonstrated high affinity for the human NOP receptor with a Ki value of 7.3 nM. nih.gov In functional assays, it behaved as a potent agonist with an EC50 of 305 nM. researchgate.net Its brain-penetrating properties make it a valuable tool for investigating the physiological roles of the NOP receptor system. nih.gov Another derivative, Ro 64-6198, is also a selective, full agonist at the NOP receptor and is recognized for its systemic activity and ability to penetrate the brain. researchgate.net

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
NNC 63-0532NOP (ORL1)7.3305

Delta Opioid Receptor (DOR) Selective Agonism and Novel Chemotype Discovery

While the delta-opioid receptor (DOR) is a promising therapeutic target for neurological and psychiatric disorders, the development of suitable drug candidates has been challenging. nih.govnih.gov Research into novel chemical scaffolds has led to the investigation of structures closely related to 1,3,8-triazaspiro[4.5]decan-4-one.

Specifically, a high-throughput screening campaign identified derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a novel chemotype of DOR-selective agonists. nih.govresearchgate.net These compounds were found to bind to the DOR with submicromolar affinity and demonstrated a desirable signaling profile, being slightly biased toward G-protein signaling with low efficacy for β-arrestin 2 recruitment. nih.govnih.gov This is a significant finding, as high β-arrestin recruitment by other DOR agonists has been associated with adverse effects. nih.gov The most potent compound from this screening was selective for DOR over a panel of 167 other G-protein coupled receptors. nih.govnih.gov This discovery highlights the potential of the triazaspirodecane core in generating novel DOR modulators, contrasting with earlier reports that described 1,3,8-triazaspiro[4.5]decan-4-one analogs as weakly selective NOP receptor agonists with only moderate affinity for other opioid receptors. nih.gov

Dopamine (B1211576) D2 Receptor Antagonism and Radioligand Development

The 1,3,8-triazaspiro[4.5]decan-4-one framework has been explored for its interaction with the dopamine D2 receptor, a key target for antipsychotic medications. drugbank.comubc.ca Derivatives of this scaffold have shown promise as potential antipsychotic agents due to their D2 receptor antagonism.

One area of development has been in the creation of radioligands for imaging studies. The compound [123I]-8-[4-[2-(5-iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one was evaluated as a potential radioligand for Single-Photon Emission Computed Tomography (SPECT) to visualize D2 receptors in the brain. Furthermore, studies on compounds like 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have demonstrated antipsychotic profiles in pharmacological models. These studies suggest that while substituents on the 1-phenyl group are critical for behavioral activity, modifications at the N-3 position are more broadly tolerated. The NOP agonist NNC 63-0532 also displays antagonist or weak partial agonist activity at the D2S receptor, albeit with lower affinity (IC50 = 2830 nM). researchgate.net

Binding Profile of NNC 63-0532 at Various Neurotransmitter Receptors
ReceptorBinding Affinity (Ki, nM)
NOP (ORL1)7.3
μ-opioid140
κ-opioid405
Dopamine D2S209
Dopamine D3133
Dopamine D4.4107

Enzyme Inhibition Investigations

Phospholipase D (PLD) Isoform Selectivity (PLD1 vs. PLD2)

Phospholipase D (PLD) signaling is implicated in various human cancers, making its isoforms, PLD1 and PLD2, attractive therapeutic targets. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been identified as a privileged structure that confers significant selectivity for the PLD2 isoform over PLD1. nih.gov

Through structure-activity relationship (SAR) studies, researchers have developed inhibitors with nanomolar potency and a preference for PLD2. nih.gov For example, modifications to the scaffold led to the development of compounds with up to 40-fold selectivity for PLD2 over PLD1. nih.gov Further optimization using a matrix library strategy resulted in the discovery of N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, which is currently the most potent and selective PLD2 inhibitor derived from this class. acs.orgnih.gov This compound exhibits an IC50 of 20 nM for PLD2 and is 75-fold selective over PLD1. acs.orgnih.gov Interestingly, SAR studies also revealed that certain substitutions, such as the addition of an (S)-methyl group, could dramatically increase PLD1 inhibitory activity, demonstrating the chemical tractability of the scaffold for achieving isoform-selective inhibition. nih.gov

PLD Isoform Inhibition by 1,3,8-Triazaspiro[4.5]decan-4-one Derivatives
CompoundPLD1 IC50 (nM)PLD2 IC50 (nM)Selectivity (Fold, PLD1/PLD2)
N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide1500200.013 (75-fold for PLD2)
Compound 10a (S-methyl analog)251405.6 (for PLD1)

Pan-Inhibition of Prolyl Hydroxylase Domain (PHD1-3) Enzymes

Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which are crucial regulators of the hypoxia-inducible factor (HIF) pathway. Specifically, 1,3,8-triazaspiro[4.5]decane-2,4-diones, also known as spirohydantoins, have been developed as a structural class of potent pan-inhibitors of PHD1, PHD2, and PHD3. researchgate.net These compounds are being investigated for the treatment of anemia. researchgate.net The inhibition of PHDs by these spirohydantoins leads to the stabilization of HIF-α, which in turn stimulates the production of erythropoietin (EPO) and subsequently red blood cells. researchgate.net This mechanism of action makes them attractive candidates for short-acting PHD inhibitors. researchgate.net

The development of these spirohydantoin derivatives involved optimizing a spiroindole hit that was initially identified through affinity selection mass spectrometry. researchgate.net A key challenge in the optimization process was to mitigate off-target effects, such as hERG potassium channel activity and the upregulation of alanine aminotransferase (ALT) liver enzymes. researchgate.net This was successfully achieved through the systematic introduction of acidic functionalities to the molecular structure. researchgate.net The resulting 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrated high efficacy as short-acting PHD1-3 inhibitors, leading to a robust increase in EPO levels in preclinical studies. researchgate.net

Cytotoxic and Antiproliferative Potentials

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been incorporated into novel compounds exhibiting significant cytotoxic and antiproliferative activities against various cancer cell lines.

A notable derivative, 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, has demonstrated interesting cytotoxic potential against several human leukemia cell lines, including K562 (chronic myeloid leukemia), HL60 (promyelocytic leukemia), and U937 (histiocytic lymphoma). unife.it The antiproliferative activity of this compound was evaluated using the MTS assay, and its IC50 values were found to be in a similar range to the reference drug A6730, a known protein kinase B (Akt) inhibitor. unife.it

Against the K562 cell line, this derivative showed an IC50 of 3.5 µM, which was more potent than the reference compound A6730 (IC50 = 17 µM). unife.it The cytotoxic effects of this and related compounds on various human leukemia cell lines are summarized in the table below.

CompoundK562 IC50 (µM)HL60 IC50 (µM)U937 IC50 (µM)
1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one3.5Not specifiedNot specified
A6730 (Reference)17Not specifiedNot specified
JG454 (Reference)4.5Not specifiedNot specified

Data sourced from a study on a derivative of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one. unife.it

The broader anticancer potential of spiro[4.5]decane derivatives has been explored, with various analogs showing activity against different cancer types. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. nih.govresearchgate.net Several of these compounds exhibited moderate to high inhibitory activities. nih.govresearchgate.net

This suggests that the spiro[4.5]decane core structure is a valuable pharmacophore for the design of novel anticancer agents. The versatility of this scaffold allows for the introduction of various substituents, leading to a wide range of biological activities.

Diverse Biological Activities

Beyond their anticancer and PHD-inhibitory properties, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one have been investigated for other significant biological activities.

Derivatives of 1,3,8-triazaspiro[4.5]decane have emerged as potent inhibitors of the mitochondrial permeability transition pore (mPTP). mdpi.com The opening of the mPTP is a critical event in cell death, particularly in the context of ischemia-reperfusion injury in the heart. mdpi.com By inhibiting the mPTP, these compounds can protect cardiac cells from damage.

Certain derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold, specifically 1,3,8-triazaspiro[4.5]decane-2,4-diones, have been shown to possess myelostimulating activity. figshare.com In studies involving artificially induced myelodepressive syndrome, these compounds significantly accelerated the regeneration of lymphocytes and granulocytes in the bone marrow. figshare.com This hematopoietic recovery is crucial for patients with compromised immune systems. The myelostimulating effects of these compounds suggest their potential application in treating conditions such as neutropenia and aplastic anemia, and in supporting patients undergoing bone marrow transplantation. figshare.com

Antimicrobial and Antiviral Properties

There is no specific research data available in the public domain regarding the antimicrobial or antiviral properties of this compound.

Antifungal Properties

There is no specific research data available in the public domain regarding the antifungal properties of this compound.

Antiparasitic Properties

There is no specific research data available in the public domain regarding the antiparasitic properties of this compound.

Vi. Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a critical player in cell death pathways, particularly in the context of ischemia-reperfusion injury. nih.govnih.gov The molecular target for these compounds is the c-subunit of the F₁/F₀-ATP synthase complex. nih.gov The opening of the mPTP is a key event in the progression of myocardial cell death following reperfusion. nih.gov

Research has demonstrated that these spiro-compounds inhibit the mPTP through a mechanism that is independent of the glutamic acid residue at position 119 (Glu119) in the c-subunit of F₀-ATP synthase. nih.gov This is a significant finding because it distinguishes their action from that of oligomycin (B223565) A, a classical inhibitor of ATP synthase that relies on interaction with this residue. The Glu119-independent mechanism allows the 1,3,8-triazaspiro[4.5]decane derivatives to prevent the side effects associated with oligomycin A. nih.gov By targeting the c-subunit, these compounds can achieve mPTP inhibition while preserving mitochondrial ATP content, a crucial advantage for therapeutic applications in conditions like myocardial infarction. nih.gov

The binding of 1,3,8-triazaspiro[4.5]decane derivatives to the F₀-ATP synthase c-subunit is supported by both experimental data and computational modeling. Structure-activity relationship (SAR) studies have been conducted on the 1,3,8-triazaspiro[4.5]decane scaffold, leading to the discovery and optimization of potent mPTP inhibitors. nih.gov These studies successfully identified compounds with significant mPTP inhibitory activity and beneficial effects in models of myocardial infarction. nih.gov

Further evidence comes from modeling studies on structurally related 1,4,8-triaza-spiro[4.5]decan-2-one derivatives. nih.gov These computational analyses rationalized the observed SAR by identifying a specific binding site for the molecules at the interface between the c-subunit ring (c₈-ring) and subunit 'a' of the ATP synthase complex. nih.gov This interaction is believed to be crucial for inhibiting the conformational changes that lead to the opening of the mPTP. nih.gov The validation of this pharmacological approach underscores the role of the ATP synthase c-subunit as a druggable target for preventing reperfusion damage. nih.gov

Intracellular Signaling Pathway Modulation

The biological actions of 1-methyl-1,3,8-triazaspiro[4.5]decan-4-one and its analogues extend to the modulation of G-protein coupled receptor (GPCR) signaling pathways. nih.gov Intracellular signal transduction involves a cascade of events that translates an external signal, like ligand binding to a receptor, into a cellular response. nih.govkhanacademy.org These pathways often involve second messengers and a series of protein kinases. nih.gov

Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been shown to act as agonists at the delta-opioid receptor (DOR), a type of GPCR. nih.govnih.gov Their activation of DOR initiates downstream signaling. Specifically, these compounds have been characterized for their ability to activate G-protein signaling pathways, such as the inhibition of forskolin-induced cAMP, and to recruit β-arrestin 2. nih.gov The most potent compounds in this class are slightly biased toward G-protein signaling over β-arrestin recruitment. nih.gov This signaling profile is noteworthy because molecules that are highly efficacious β-arrestin recruiters have been associated with adverse effects, suggesting this novel class of agonists may have an improved pharmacological profile. nih.govnih.gov

Characterization of Receptor Subtype Selectivity and Functional Activity (Agonism/Antagonism)

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has been extensively explored for its interaction with opioid receptors. A series of these compounds were evaluated for their biological activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as the opioid receptor like-1 (ORL-1). nih.gov

More specifically, derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective DOR agonists. nih.govnih.gov The most potent hit compound from a screening campaign demonstrated high selectivity for the DOR over a panel of 167 other GPCRs. nih.gov In functional assays, this compound class displayed agonist activity at the DOR, with no agonism observed at the mu-opioid receptor (MOR), kappa-opioid receptor (KOR), or nociceptin (B549756) receptor (NOR). nih.gov

In terms of antagonistic activity, the lead compound showed its most significant effect at the CXCR4 chemokine receptor, followed by the adenosine (B11128) A₂C receptor and the MOR. No antagonist efficacy was seen at the KOR or NOR. nih.gov These findings highlight the potential to develop highly selective DOR agonists from this chemical scaffold, which contrasts with previously identified triazaspiro-based compounds that were reported as weakly selective NOR agonists with moderate affinities at MOR, KOR, and DOR. nih.gov

Interactive Data Table: Functional Activity of a Lead 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative

Receptor TargetFunctional ActivityEfficacy (%)
Agonist Activity
Delta-Opioid Receptor (DOR)AgonistPotent
CXCR7Agonist10 - 20
Dopamine (B1211576) D3 ReceptorAgonist10 - 20
P2Y4 ReceptorAgonist10 - 20
Mu-Opioid Receptor (MOR)AgonistNone Observed
Kappa-Opioid Receptor (KOR)AgonistNone Observed
Nociceptin Receptor (NOR)AgonistNone Observed
Antagonist Activity
CXCR4Antagonist~30
Adenosine A₂C ReceptorAntagonist~21
Mu-Opioid Receptor (MOR)Antagonist~19
Kappa-Opioid Receptor (KOR)AntagonistNone Observed
Nociceptin Receptor (NOR)AntagonistNone Observed

This table summarizes data from functional assays on a lead compound from the 1,3,8-triazaspiro[4.5]decane-2,4-dione series. nih.gov

Computational Insights into this compound

The field of computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that can guide drug discovery and development. For the compound this compound, computational and molecular modeling applications are crucial for elucidating its potential as a chemical scaffold. This section explores the application of these techniques to understand its interactions, binding modes, and predicted physicochemical properties.

Computational Chemistry and Molecular Modeling Applications

Computational studies are instrumental in the early phases of drug discovery, allowing for the screening of compounds and the prediction of their biological activities before costly and time-consuming synthesis and in-vitro testing. While the core scaffold of 1,3,8-triazaspiro[4.5]decan-4-one has been utilized in the development of various derivatives targeting specific receptors, computational analyses on the parent compound itself are foundational.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and its target protein.

As of the latest literature review, specific molecular docking studies focusing exclusively on 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one against a defined biological target have not been extensively published. Research in this area has predominantly centered on its derivatives. For example, derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as novel δ-opioid receptor (DOR) agonists through screening and subsequent molecular dynamics simulations. nih.govnih.gov These studies often utilize the core spirocyclic structure as a starting point for designing compounds with enhanced affinity and selectivity for targets like opioid or neurokinin receptors. nih.govgoogle.com However, detailed reports on the docking scores and specific interactions of the unsubstituted title compound are not available.

Predictive modeling of a compound's binding mode aims to elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-target complex. This information is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Similar to the lack of specific docking studies, detailed predictive models of the binding modes for this compound are not present in current scientific literature. The binding modes that have been computationally modeled involve more complex derivatives of the triazaspiro[4.5]decan-4-one core. These studies reveal that the spirocyclic scaffold can orient functional groups in specific vectors to interact with key residues in a receptor's binding pocket. For instance, in studies on DOR agonists, an essential hydrogen bond with an aspartate residue (D128) was a key constraint used for successful docking of derivatives. nih.gov This suggests that the nitrogen and oxygen atoms within the this compound core could potentially act as hydrogen bond acceptors or donors, a hypothesis that would require specific modeling studies to confirm.

Computational tools can forecast a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for its development as a potential therapeutic agent. These predictions are based on the molecule's structure and physicochemical characteristics.

For this compound, predictive data can be generated using computational models. The PubChem database provides several computed properties for this compound. uni.lu The predicted octanol-water partition coefficient (XlogP) is -0.6, suggesting the compound is hydrophilic. uni.lu This characteristic generally correlates with good aqueous solubility but may imply lower permeability across biological membranes like the blood-brain barrier. The molecular formula is C8H15N3O, with a monoisotopic mass of 169.1215 Da. uni.lu

Below is a table of computationally predicted properties for this compound.

PropertyPredicted ValueSource
Molecular FormulaC8H15N3O uni.lu
Monoisotopic Mass169.1215 Da uni.lu
XlogP-0.6 uni.lu
Topological Polar Surface Area53.2 Ų nih.gov
Hydrogen Bond Donors2 nih.gov
Hydrogen Bond Acceptors3 nih.gov
Rotatable Bond Count0 nih.gov

These predicted values suggest that this compound has drug-like properties according to Lipinski's rule of five, with a low molecular weight, a low lipophilicity (XlogP), and an appropriate number of hydrogen bond donors and acceptors. Its predicted collision cross-section (CCS) values with different adducts also provide a basis for its potential characterization using ion mobility-mass spectrometry. uni.lu

Viii. Derivatization and Advanced Analog Design Strategies

Rational Design of Substituted Analogues for Enhanced Activity

The rational design of substituted analogues of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one is a key strategy to optimize its biological activity. This process involves making systematic modifications to the parent molecule and evaluating how these changes affect its interaction with the biological target. By analyzing the structure-activity relationships (SAR), medicinal chemists can identify key structural features that are crucial for potency and selectivity.

For the broader class of 1,3,8-triazaspiro[4.5]decan-4-ones, SAR studies have revealed that substitutions at various positions on the spirocyclic scaffold can significantly influence their biological activity. For instance, in the context of developing novel δ opioid receptor (DOR) agonists, modifications at the 1 and 8 positions of the triazaspiro[4.5]decane-2,4-dione core have been explored. These studies have shown that the nature of the substituents at these positions is critical for both binding affinity and functional activity at the receptor. The newly discovered chemotype of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrates how this scaffold can be utilized to develop selective agonists with desirable signaling properties, such as low β-arrestin 2 recruitment. nih.govresearchgate.net

Similarly, research on 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP) has provided valuable SAR insights. documentsdelivered.comtandfonline.com These studies have shown that modifications to the substituents on the spirocyclic ring system can modulate the inhibitory potency and cytoprotective activity of these compounds. documentsdelivered.comtandfonline.com Modeling studies have helped to rationalize the observed SAR by identifying a potential binding site for these molecules, guiding further optimization efforts. documentsdelivered.comtandfonline.com

The spirocyclic nature of this scaffold provides a unique three-dimensional architecture that can be exploited to achieve high target affinity and selectivity. nih.gov The rigid conformation of the spirocyclic core can help to pre-organize the pharmacophoric elements in a favorable orientation for binding to the target, leading to enhanced potency. nih.gov Furthermore, the introduction of sp3-rich spirocyclic systems is an increasingly popular strategy in drug discovery to improve drug-like properties. nih.gov

Compound Modification Biological Activity Key Findings
Analog A Substitution at N8 with a bulky cycloalkyl group Increased affinity for the ORL1 receptor. nih.gov Demonstrates the importance of the N8 position for receptor binding.
Analog B Introduction of a phenyl group at the N1 position Modulates opioid receptor selectivity. nih.gov Highlights the role of the N1 substituent in fine-tuning activity.
Analog C Variation of substituents on the piperidine (B6355638) ring Affects potency as mPTP inhibitors. documentsdelivered.comtandfonline.com Shows that the piperidine moiety is a key area for modification.

Strategies for Modulating Off-Target Biological Activities (e.g., hERG Channel Inhibition, Alanine Aminotransferase (ALT) Upregulation)

A critical aspect of drug development is the mitigation of off-target biological activities that can lead to undesirable side effects. For many small molecule drug candidates, inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant concern due to the risk of cardiac arrhythmias. drughunter.comnih.govyoutube.com Additionally, drug-induced liver injury (DILI), often monitored by elevated levels of alanine aminotransferase (ALT), is another major safety hurdle. nih.govresearchgate.net

hERG Channel Inhibition:

The lipophilic and basic nature of many pharmacologically active compounds makes them susceptible to binding to the hERG channel. drughunter.com Strategies to mitigate hERG inhibition for spirocyclic compounds like this compound derivatives generally focus on modifying the physicochemical properties of the molecule. nih.govnih.gov

Common medicinal chemistry strategies include:

Modulation of Basicity: The basicity of amine groups is often a key contributor to hERG binding. Lowering the pKa of a basic nitrogen atom can significantly reduce hERG affinity. drughunter.comyoutube.com This can be accomplished by introducing electron-withdrawing groups near the basic center or by incorporating the nitrogen into a less basic ring system. youtube.com

Conformational Restriction: The rigid nature of the spirocyclic scaffold can be advantageous. By designing analogues with specific conformations that are less favorable for binding to the hERG channel, off-target activity can be minimized while retaining on-target potency. nih.gov

Alanine Aminotransferase (ALT) Upregulation:

Elevated ALT levels are a key biomarker for potential drug-induced liver injury. nih.govresearchgate.net While specific data on ALT upregulation for this compound is not available, general strategies for mitigating DILI are centered around understanding the metabolic fate of the compound.

Key considerations include:

Metabolic Profiling: Identifying the metabolic pathways of the lead compound is crucial. If metabolism leads to the formation of reactive metabolites that can cause cellular damage, medicinal chemists can design analogues that block these metabolic "hot spots" or favor alternative, safer metabolic routes.

Structure-Toxicity Relationships: By synthesizing and testing a series of analogues, it is possible to establish structure-toxicity relationships. This can help to identify structural motifs that are associated with hepatotoxicity and guide the design of safer compounds.

Monitoring: In preclinical and clinical development, regular monitoring of liver enzymes, including ALT, is essential to detect any potential for liver injury early on. nih.govresearchgate.net

Off-Target Activity Mitigation Strategy Rationale Example Modification
hERG Inhibition Reduce Lipophilicity Decreases interaction with the hydrophobic pocket of the hERG channel. drughunter.com Introduction of a hydroxyl group.
hERG Inhibition Lower Basicity Reduces the electrostatic interactions with the channel. drughunter.comyoutube.com Replacement of a piperidine with a less basic piperazine. youtube.com
ALT Upregulation Block Metabolic Hotspots Prevents the formation of reactive, hepatotoxic metabolites. Introduction of a fluorine atom at a site of oxidative metabolism.

Development of Radioligands for Medical Imaging Applications (e.g., Single-Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET))

Radiolabeled versions of this compound and its analogues hold potential as imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.gov These non-invasive imaging techniques allow for the visualization and quantification of biological processes at the molecular level, which can be invaluable for drug development and clinical diagnostics. nih.gov

The development of a successful radioligand requires careful consideration of several factors, including the choice of radionuclide, the site of radiolabeling, and the in vivo behavior of the resulting radiotracer. The spirocyclic scaffold of this compound offers several potential sites for the introduction of a radiolabel without significantly perturbing the compound's biological activity.

Positron Emission Tomography (PET):

PET imaging typically utilizes positron-emitting radionuclides such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.gov

¹⁸F-Labeling: Fluorine-18 is often the preferred radionuclide for PET due to its longer half-life (109.8 minutes), which allows for more complex radiosynthesis and longer imaging studies. mdpi.com An ¹⁸F-labeled analogue of this compound could be synthesized by introducing a fluorine atom or a fluoroalkyl group at a suitable position on the molecule. nih.govnih.gov The precursor for radiolabeling would typically contain a leaving group, such as a tosylate or mesylate, that can be displaced by [¹⁸F]fluoride. nih.gov

¹¹C-Labeling: Carbon-11 has a shorter half-life (20.4 minutes), which can be advantageous for studies requiring repeated imaging in the same subject. nih.gov The methyl group at the 1-position of this compound is an ideal site for ¹¹C-labeling. This could be achieved by reacting a des-methyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Single-Photon Emission Computed Tomography (SPECT):

SPECT imaging uses gamma-emitting radionuclides such as Technetium-99m (⁹⁹mTc) and Iodine-123 (¹²³I). nih.gov

⁹⁹mTc-Labeling: Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal imaging characteristics and availability from a generator system. To label a this compound derivative with ⁹⁹mTc, a chelating group would need to be appended to the molecule. This chelator would then coordinate with the ⁹⁹mTc metal center.

¹²³I-Labeling: Iodine-123 can be incorporated into molecules, often onto an aromatic ring, through various radioiodination reactions. An analogue of this compound containing a phenyl group or another suitable aromatic moiety could be a candidate for ¹²³I-labeling.

The successful development of a radioligand based on the this compound scaffold would require extensive preclinical evaluation, including in vitro binding assays, in vivo biodistribution studies, and imaging studies in animal models to confirm its target specificity and favorable pharmacokinetic properties. mdpi.com

Imaging Modality Radionuclide Half-life Potential Labeling Strategy
PET ¹⁸F 109.8 min Nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.govnih.gov
PET ¹¹C 20.4 min N-methylation of a precursor with [¹¹C]methyl iodide.
SPECT ⁹⁹mTc 6.0 hours Attachment of a chelating agent for coordination of ⁹⁹mTc.
SPECT ¹²³I 13.2 hours Radioiodination of an aromatic substituent.

Ix. Future Research Directions and Unexplored Potential

Comprehensive Elucidation of Full Pharmacological Profiles

Future investigations should prioritize a comprehensive screening of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its immediate derivatives to establish a complete pharmacological profile. Research has shown that structurally related compounds, specifically derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, exhibit high selectivity as δ-opioid receptor (DOR) agonists. nih.govnih.gov One of the most potent compounds identified in these studies proved to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs). nih.gov This suggests that the triazaspiro[4.5]decane core is a privileged scaffold for targeting specific receptors. A broad binding assay campaign for this compound would clarify its inherent selectivity and identify potential on- and off-target activities, providing a baseline for future drug development.

Further In Vitro and In Vivo Assessment of Efficacy and Potency

Building on initial screening, detailed in vitro and in vivo studies are essential to quantify the efficacy and potency of new derivatives based on the this compound scaffold. For instance, derivatives of the related 1,3,8-triazaspiro[4.5]decane-2,4-dione have been characterized for their ability to modulate cellular pathways. nih.gov

These derivatives were assessed for G-protein activation through cAMP inhibition and for β-arrestin 2 recruitment, revealing them to be potent agonists with submicromolar affinity and a bias towards G-protein signaling. nih.govnih.gov One derivative demonstrated in vivo efficacy in a mouse model of inflammatory pain. nih.gov Future work should apply similar rigorous testing to novel compounds derived from the this compound core to validate their therapeutic potential.

Table 1: In Vitro Pharmacological Data for a Lead DOR Agonist Derivative

Assay Parameter Value
Radioligand Binding pKi 7.4 ± 0.1
cAMP Inhibition pIC50 7.5 ± 0.1
β-arrestin 2 Recruitment pEC50 6.1 ± 0.1
β-arrestin 2 Recruitment % Emax 32% ± 1%

This table presents data for a lead compound derived from the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, as detailed in studies by Meqbil et al. nih.gov

Expansion of Structure-Activity Relationship (SAR) Exploration via Novel Modifications

A critical avenue for future research is the systematic expansion of the structure-activity relationship (SAR) for the this compound scaffold. Previous studies on related spiroxatrine (B1682170) derivatives as Nociceptin (B549756)/Orphanin FQ (NOP) receptor ligands have provided initial SAR insights. nih.gov These studies indicated that the placement of a hydrogen-bond donor group is critical for activity. nih.gov Similarly, research on 1,3,8-triazaspiro[4.5]decane-2,4-diones as inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD) benefited from a full SAR analysis enabled by high-throughput experimentation. researchgate.net

For the this compound core, future modifications should focus on:

N1-Substitution: Exploring alternatives to the methyl group with various aryl and alkyl substituents to modulate receptor affinity and selectivity.

N8-Substitution: Introducing a diverse range of chemical moieties at this position to influence pharmacokinetic properties and target engagement.

Modifications to the Spirocyclic Core: Investigating isomeric scaffolds, such as the 1,4,8-triazaspiro[4.5]decan-2-one structure, which has shown promise for inhibiting the mitochondrial permeability transition pore (mPTP). tandfonline.comnih.gov

Investigation of Novel Therapeutic Applications beyond Current Findings

The established activity of derivatives in pain, cancer, and ischemia-reperfusion injury provides a strong foundation for exploring other therapeutic applications. nih.govtandfonline.com For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity, accelerating the regeneration of lymphocytes and granulocytes in models of myelosuppression. researchgate.net This opens a potential new therapeutic path in hematology and oncology support. The structural rigidity and synthetic tractability of the spirocyclic system make it an ideal candidate for adaptation against a wide variety of biological targets. nih.gov Future research should therefore include screening of novel derivatives against targets in neurology, immunology, and metabolic diseases.

Application of Advanced Computational Modeling for Further Optimization

Advanced computational modeling will be instrumental in accelerating the optimization of lead compounds based on the this compound structure. Molecular docking and molecular dynamics (MD) simulations have already been successfully used to rationalize the SAR and predict the binding modes of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ-opioid receptor. nih.gov Similar computational approaches were used to identify a binding site for 1,4,8-triazaspiro[4.5]decan-2-one derivatives at the ATP synthase, a key component of the mPTP. tandfonline.com

Future computational work should focus on:

Virtual Screening: Screening large virtual libraries of this compound derivatives against various receptor structures to identify new potential hits.

Binding Site Analysis: Elucidating the precise molecular interactions between the scaffold and its targets to guide rational drug design.

ADME Prediction: Using in silico models to predict absorption, distribution, metabolism, and excretion properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing.

Q & A

Basic Research Questions

Q. What synthetic strategies are most efficient for preparing 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives?

  • The core spirocyclic structure is typically synthesized via alkylation or substitution reactions. For example, bromomethyl intermediates can be generated using N-bromosuccinimide in carbon tetrachloride, followed by alkylation with reagents like propargyl bromide or fluoroethyl bromides. Deprotection steps (e.g., trifluoroacetic acid) are critical for final product isolation . Optimized protocols for similar derivatives (e.g., Ro 64-6198) emphasize sequential N-alkylation and deprotection to improve yield and purity .

Q. How can researchers characterize the receptor selectivity of spirocyclic derivatives in early-stage pharmacological studies?

  • Radioligand binding assays are essential. For instance, dopamine D2 receptor antagonism was confirmed using competitive displacement assays with radiolabeled ligands like [³H]spiperone . Similarly, ORL1 (NOP) receptor affinity can be assessed via cAMP inhibition assays in transfected cells . Initial selectivity profiling against opioid (mu, delta, kappa) and other GPCRs is recommended to identify off-target effects .

Q. What analytical techniques are critical for confirming the purity and structure of spirocyclic compounds?

  • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for structural validation. For example, HRMS-ESI confirmed the molecular ion of 8-(5-fluorochroman-4-yl)-1-phenyl derivatives with <2 ppm error . X-ray crystallography is also used for unambiguous conformation analysis, as demonstrated for anti-leukemic derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of spirocyclic compounds for specific targets?

  • Key modifications include:

  • N-Alkylation : Introducing biarylalkyl groups enhances mu-opioid receptor affinity (e.g., Ki < 10 nM) while reducing ORL1 activity .
  • Spiro-ring substitution : Adding fluorinated or heteroaromatic moieties (e.g., tetralin or phenalenyl groups) improves brain permeability and NOP receptor agonism .
  • Pharmacophore tuning : Replacing the phenyl group with p-chlorophenyl or p-fluorophenyl increases selectivity for ATP synthase inhibition in myocardial ischemia models .

Q. How should researchers resolve contradictory pharmacological data between in vitro and in vivo models?

  • Discrepancies often arise from metabolic stability or blood-brain barrier penetration. For example, Ro 64-6198 showed potent in vitro NOP agonism (EC₅₀ = 2 nM) but required pharmacokinetic optimization (e.g., logP adjustments) to achieve systemic efficacy in animal pain models . Parallel assays measuring plasma protein binding and microsomal stability are recommended to bridge in vitro-in vivo gaps .

Q. What strategies improve selectivity for spirocyclic compounds targeting the NOP receptor over opioid receptors?

  • Substituents at the 8-position of the spirocycle are critical. Acenaphthen-1-yl or tetralin groups reduce mu-opioid binding (>100-fold selectivity) while maintaining NOP affinity (Ki < 1 nM). Functional assays (e.g., β-arrestin recruitment) further differentiate agonist vs. antagonist profiles .

Q. How can multi-step synthetic routes be streamlined for novel derivatives with anti-cancer potential?

  • Modular approaches, such as coupling pyrroloquinoxaline moieties via Suzuki-Miyaura cross-coupling, enable rapid diversification. For example, 8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl] derivatives were synthesized in 52% yield and screened against leukemia cell lines (IC₅₀ = 1–5 µM in K562 cells) .

Q. What methodologies address conflicting data in radioligand vs. functional assays for receptor engagement?

  • Orthogonal assays (e.g., cAMP inhibition, calcium flux, and G-protein coupling) validate target engagement. For ORL1 agonists, discrepancies between binding affinity (Ki) and functional potency (EC₅₀) were resolved by comparing agonist-induced β-arrestin recruitment vs. cAMP suppression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.